

Allylpyrocatechol synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to Allylpyrocatechol

Nomenclature and Synonyms

Allylpyrocatechol is a naturally occurring phenylpropanoid found in various plants, most notably in the leaves of Piper betle.[1] Due to its diverse biological activities, it is referred to by a variety of chemical names and synonyms in scientific literature. The nomenclature can be specific to the position of the allyl group on the pyrocatechol ring, with the 4-allyl isomer being the most commonly cited.

Common Synonyms:

- Hydroxychavicol (most common alternative)[2][3]
- 2-Hydroxychavicol[4]
- 4-Allylcatechol[2][5]
- 4-Allyl-1,2-benzenediol[2][6]
- 1,2-Dihydroxy-4-allylbenzene[2][5]
- 4-(2-Propenyl)-1,2-benzenediol[3]
- 3,4-Dihydroxyallylbenzene[5]



- p-Allylcatechol[5]
- Desmethyleugenol[5]

IUPAC Names:

- 4-(prop-2-en-1-yl)benzene-1,2-diol[7]
- 3-prop-2-enylbenzene-1,2-diol (for the 3-allyl isomer)[8][9]

Chemical Identifiers:

- CAS Number: 1126-61-0 (for 4-Allylpyrocatechol)[2][3]
- Molecular Formula: C₉H₁₀O₂[2][4][10]
- Molecular Weight: 150.17 g/mol [4][8][10]

Physicochemical Properties

Allylpyrocatechol is a solid crystalline powder with a color ranging from white to brown.[4][6] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.



Property	Value	Source(s)
Appearance	White to light grey to brown solid/powder/crystal	[3][4][6]
Melting Point	42°C to 49°C	[3][4][10]
Boiling Point	123°C @ 2 mmHg; 156-158°C @ 15 Torr	[3][4]
Density	1.148 ± 0.06 g/cm ³ (Predicted)	[3][5]
Flash Point	141°C	[3][5]
рКа	9.83 ± 0.10 (Predicted)	[3]
Solubility	Soluble in DMSO, DMF, and Ethanol. Soluble in PBS (pH 7.2) at 5 mg/mL.	[2][3][4]
InChlKey	FHEHIXJLCWUPCZ- UHFFFAOYSA-N	[2][3]

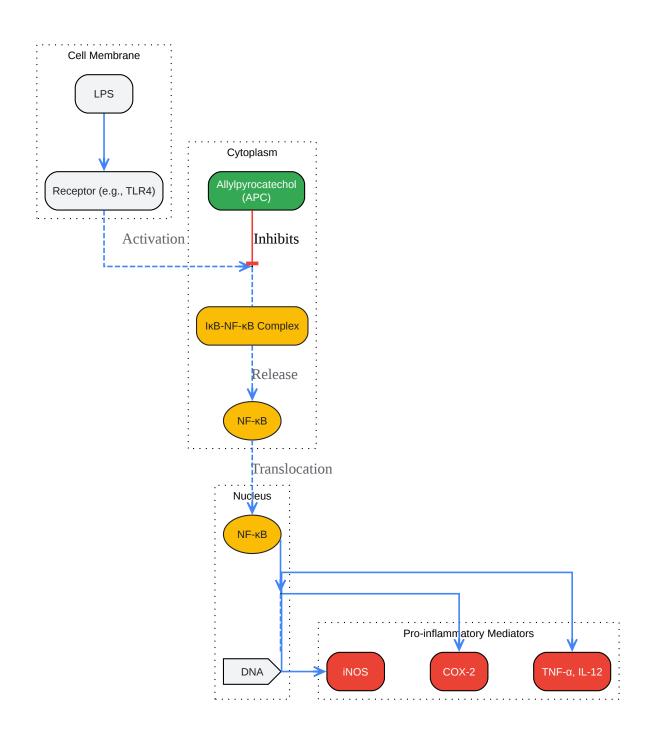
Biological and Pharmacological Activity

Allylpyrocatechol (APC) is recognized for its potent anti-inflammatory, antioxidant, and antimicrobial properties.[1][9] These activities are attributed to its phenolic structure, which enables it to modulate key cellular signaling pathways and scavenge free radicals.

Anti-inflammatory Activity

APC exhibits significant anti-inflammatory effects by targeting the nuclear factor-kappaB (NF- κ B) signaling pathway, a central regulator of inflammation.[4][10] In response to inflammatory stimuli like lipopolysaccharide (LPS), APC inhibits the degradation of the inhibitor kappaB (I κ B). [4][10] This action prevents the nuclear translocation and activation of NF- κ B, thereby suppressing the transcription of downstream pro-inflammatory genes.[4] Consequently, the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF- α), and interleukin-12 (IL-12) is significantly reduced.[4][10]





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Caption: NF-kB signaling pathway showing inhibition by **Allylpyrocatechol**.



Antioxidant Activity

APC's antioxidant mechanism is twofold. It directly scavenges free radicals and also enhances the endogenous antioxidant defense system.[1][8] It effectively reduces the generation of reactive oxygen species (ROS) and superoxide in murine macrophages.[1][8] Furthermore, APC treatment has been shown to increase the levels of key cellular antioxidant components, including the enzyme catalase and the non-enzymatic antioxidant glutathione (GSH).[1][8] This dual action helps protect cells from oxidative stress and damage.[8]

Quantitative Bioactivity Data

The biological efficacy of **allylpyrocatechol** has been quantified in various in vitro assays. These studies provide critical data for evaluating its potential as a therapeutic agent.

Assay / Cell Line	Activity	IC ₅₀ / Value	Source(s)
DPPH Radical Scavenging	Antioxidant	20.17 μΜ	[2]
Thiobarbituric Acid Reactive Substances (TBARS)	Lipid Peroxidation Inhibition	2 μΜ	[2]
Xanthine Oxidase Inhibition	Antioxidant / Anti- hyperuricemic	16.7 μΜ	[2]
HT-29 Colon Cancer Cells	Cytotoxicity	30 μg/mL	[2]

Experimental Protocols Synthesis via Claisen Rearrangement

Allylpyrocatechol can be synthesized from catechol mono-allyl ether via a base-catalyzed Claisen rearrangement. This reaction yields a mixture of 3-allyl- and 4-allyl-catechol, with the base-catalyzed pathway favoring the 4-allyl product.[2]

Methodology:



- Reaction Setup: Dissolve equimolar amounts of catechol mono-allyl ether and sodium ethoxide in anhydrous ethanol (2-3 times the weight of the ether).[2]
- Reaction: Reflux the mixture for several hours. The base catalysis facilitates the rearrangement at a lower temperature (78°C) compared to thermal rearrangement.[2]
- Solvent Removal: After the reaction is complete, evaporate the ethanol solvent under reduced pressure.[2]
- Aqueous Workup: Take up the residue in 2M sodium hydroxide (NaOH) solution. Wash this basic solution with dichloromethane (DCM) to remove non-phenolic by-products.
- Acidification & Extraction: Acidify the aqueous layer to a pH < 3 using a suitable acid. Extract
 the product three times with DCM.[2]
- Purification: Combine the organic extracts, evaporate the solvent, and purify the resulting residue by fractional distillation under vacuum to separate the 4-allylcatechol (bp 123-125°C @ 1-2 mmHg) from the 3-allylcatechol isomer.[2]

Extraction and Analysis from Piper betle

APC is a major phenolic constituent of Piper betle leaves and can be efficiently extracted and quantified using chromatographic techniques.[6][11]

Extraction Protocol:

- Sample Preparation: Air-dry fresh Piper betle leaves for approximately 10 days at room temperature and grind them into a fine powder.[12]
- Solvent Extraction: Macerate the dried leaf powder in 95% ethanol (e.g., a 1:20 solid-to-solvent ratio, w/v) and incubate at room temperature for 24-48 hours.[6][11] This process should be repeated three times to maximize yield.[6]
- Filtration and Concentration: Filter the combined ethanolic extracts through a nylon mesh to remove solid debris.[6] Evaporate the solvent in vacuo using a rotary evaporator to obtain the crude dried extract.[11]

Foundational & Exploratory

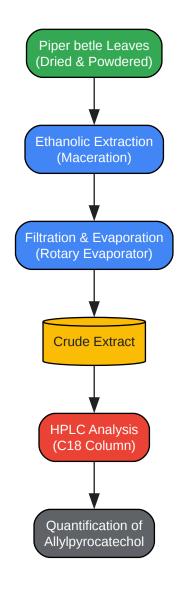




High-Performance Liquid Chromatography (HPLC) Analysis: A validated reverse-phase HPLC method is used for the quantification of APC in the crude extract.[5][9][13]

- Instrumentation: Agilent 1100 series HPLC system or equivalent.[9][11]
- Stationary Phase: ZORBAX Eclipse C18 column (250 mm × 4.6 mm, 5 μm particle size).[11]
 [13]
- Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.01 M phosphoric acid in water (Solvent B).[5][9]
- Flow Rate: 1.0 mL/min.[5][9]
- Detection: UV detector set to 222 nm.[5][9]
- Quantification: The concentration of APC in the sample is determined by comparing the peak area to a calibration curve generated from analytical standards.[9][13]





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Caption: General workflow for extraction and analysis of **Allylpyrocatechol**.

Safety and Hazard Information

Allylpyrocatechol is classified as harmful if swallowed or in contact with skin.[5] Standard laboratory safety precautions should be observed when handling this compound.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin). [5]
- Precautionary Statements: P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON



SKIN: Wash with plenty of water).[5]

Storage: Store in a dry, sealed container at 2-8°C.[3]

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- To cite this document: BenchChem. [Allylpyrocatechol synonyms and alternative names.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665244#allylpyrocatechol-synonyms-and-alternative-names]

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